molecular formula C19H19FN4O5S2 B2938455 7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 946235-74-1

7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2938455
CAS RN: 946235-74-1
M. Wt: 466.5
InChI Key: SWYYZYFDNDRDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C19H19FN4O5S2 and its molecular weight is 466.5. The purity is usually 95%.
BenchChem offers high-quality 7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Research indicates that similar compounds have shown activity against fungal species such as Candida albicans . VU0514218-1 could be explored for its efficacy in treating fungal infections, potentially offering a new avenue for antifungal medication development.

Antibacterial Properties

Compounds with benzothiadiazine structures have been associated with bactericidal effects against Gram-negative bacteria . VU0514218-1 could be synthesized with various substituents to enhance its antibacterial properties and tested against a range of bacterial strains.

Cancer Research

The benzothiadiazine core of VU0514218-1 is structurally similar to certain compounds that have demonstrated the ability to reduce cell viability in cancer cell lines . This suggests potential applications in cancer research, possibly as a chemotherapeutic agent or a tool in studying cancer cell metabolism.

properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O5S2/c20-15-3-1-2-4-17(15)23-7-9-24(10-8-23)19(25)12-30(26,27)14-5-6-16-18(11-14)31(28,29)22-13-21-16/h1-6,11,13H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYYZYFDNDRDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide

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